molecular formula C5H9Cl3S2 B13991030 1-(Trichloromethyldisulfanyl)butane CAS No. 52739-91-0

1-(Trichloromethyldisulfanyl)butane

Cat. No.: B13991030
CAS No.: 52739-91-0
M. Wt: 239.6 g/mol
InChI Key: SCHLSKVLMDSCQQ-UHFFFAOYSA-N
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Description

1-(Trichloromethyldisulfanyl)butane is an organic compound with the molecular formula C5H9Cl3S2. It contains a total of 18 bonds, including 9 non-hydrogen bonds, 4 rotatable bonds, and 1 disulfide bond . This compound is characterized by the presence of a trichloromethyldisulfanyl group attached to a butane chain.

Preparation Methods

The synthesis of 1-(Trichloromethyldisulfanyl)butane can be achieved through various synthetic routes. One common method involves the reaction of butyl mercaptan with trichloromethyl disulfide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

1-(Trichloromethyldisulfanyl)butane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the disulfide bond to thiols or other reduced sulfur-containing compounds.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Trichloromethyldisulfanyl)butane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting disulfide bond formation and reduction.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 1-(Trichloromethyldisulfanyl)butane exerts its effects involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the stability and function of proteins and other biological molecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter protein structure and function. This mechanism is important in various biochemical pathways and processes.

Comparison with Similar Compounds

1-(Trichloromethyldisulfanyl)butane can be compared to other disulfide-containing compounds, such as:

    Dimethyl disulfide: Similar in containing a disulfide bond but differs in having methyl groups instead of a butane chain.

    Diethyl disulfide: Contains ethyl groups instead of a butane chain.

    Dibutyl disulfide: Similar in having a butane chain but lacks the trichloromethyl group.

The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other disulfide compounds.

Properties

CAS No.

52739-91-0

Molecular Formula

C5H9Cl3S2

Molecular Weight

239.6 g/mol

IUPAC Name

1-(trichloromethyldisulfanyl)butane

InChI

InChI=1S/C5H9Cl3S2/c1-2-3-4-9-10-5(6,7)8/h2-4H2,1H3

InChI Key

SCHLSKVLMDSCQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCSSC(Cl)(Cl)Cl

Origin of Product

United States

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